molecular formula C5H9NS B059072 6-Thia-3-azabicyclo[3.1.1]heptane CAS No. 1338247-66-7

6-Thia-3-azabicyclo[3.1.1]heptane

Cat. No.: B059072
CAS No.: 1338247-66-7
M. Wt: 115.2 g/mol
InChI Key: GAZPVTLNBJIPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Thia-3-azabicyclo[3.1.1]heptane (CAS 1338247-66-7) is a sulfur- and nitrogen-containing bicyclic compound with the molecular formula C₅H₉NS and a molecular weight of 115.197 g/mol. Its structure features a bicyclo[3.1.1]heptane core, where the sulfur atom (thia) occupies the 6-position and the nitrogen atom (aza) is at the 3-position. Key physical properties include a boiling point of 197.0°C, a density of 1.1 g/cm³, and a flash point of 73.0°C . This compound is primarily utilized in pharmaceutical research as a scaffold for drug development due to its ability to mimic meta-substituted benzene rings in bioactive molecules .

Properties

IUPAC Name

6-thia-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZPVTLNBJIPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

6-Thia-3-azabicyclo[3.1.1]heptane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential bioisostere for meta-substituted arenes and pyridines, improving metabolic stability and lipophilicity in drug candidates.

    Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, particularly in the development of heterocycle-functionalized structures.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antihistamine properties.

Mechanism of Action

The mechanism by which 6-Thia-3-azabicyclo[3.1.1]heptane exerts its effects is primarily through its interaction with molecular targets in biological systems. The sulfur and nitrogen atoms in its structure can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The compound’s ability to mimic certain structural motifs in biologically active molecules enhances its utility in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Heteroatom Substitution
Compound Name Core Structure Heteroatom Positions Molecular Formula Molecular Weight (g/mol) Key Applications
6-Thia-3-azabicyclo[3.1.1]heptane bicyclo[3.1.1]heptane 3-aza, 6-thia C₅H₉NS 115.197 Drug scaffolds
6-Oxa-3-azabicyclo[3.1.1]heptane bicyclo[3.1.1]heptane 3-aza, 6-oxa C₅H₉NO 113.14 Pharmaceutical intermediates
3-Azabicyclo[3.1.1]heptane bicyclo[3.1.1]heptane 3-aza C₆H₁₁N 97.16 Bioactive molecule mimics

Key Differences :

  • 6-Oxa-3-azabicyclo[3.1.1]heptane replaces sulfur with oxygen, reducing electron-withdrawing effects and altering hydrogen-bonding capacity. This substitution may enhance solubility in polar solvents .
Ring System Variations
Compound Name Bicyclic System Substituents/Functional Groups Molecular Weight (g/mol) Applications
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid bicyclo[3.2.0]heptane Carboxylic acid, 4-thia, 1-aza Variable (e.g., E576) Antibiotic derivatives
3-Azabicyclo[3.2.0]heptane derivatives bicyclo[3.2.0]heptane Varied (e.g., diones, spiro groups) ~150–300 Dopaminergic ligands, enzyme inhibitors

Key Differences :

  • The bicyclo[3.2.0]heptane system introduces a larger ring strain compared to [3.1.1], altering exit vector angles (e.g., 119–120° for [3.1.1] vs. ~90° for [3.2.0]) and reducing mimicry of benzene’s meta-substitution geometry .

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) LogP Solubility
This compound 197.0 1.1 -0.48 Moderate in organic solvents
6-Methoxy-3-azabicyclo[3.1.1]heptane N/A N/A 0.32 Higher polarity due to methoxy
6-Oxa-3-azabicyclo[3.1.1]heptane N/A N/A -0.75 Enhanced aqueous solubility

Notable Trends:

  • 6-Oxa analogs show lower LogP values, favoring solubility in hydrophilic environments .

Preparation Methods

Rhodium-Catalyzed Cyclopropanation

A foundational strategy for constructing the bicyclic framework involves rhodium-catalyzed cyclopropanation. As demonstrated in the synthesis of 3-aza[3.1.1]propellane derivatives, 2,3-dibromopropene serves as a substrate for diazomalonate under rhodium catalysis to generate a cyclopropane intermediate. For 6-Thia-3-azabicyclo[3.1.1]heptane, this approach can be adapted by substituting oxygen or carbon atoms with sulfur at strategic positions.

Key steps include:

  • Cyclopropanation : Reaction of 2,3-dibromopropene with diazomalonate in the presence of Rh₂(OAc)₄ yields a spirocyclic intermediate.

  • Bromination : Treatment of the intermediate with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) converts hydroxyl groups into bromides, facilitating subsequent nucleophilic substitution.

  • Thiol Introduction : Substitution with potassium thioacetate replaces bromine atoms with sulfur, forming the thia moiety.

Optimization Insights :

  • Yield for the bromination step is reported at 58%.

  • Thioacetate substitution requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Cyclization of Sulfur-Containing Precursors

Spirocyclic Oxetanyl Nitrile Reduction

A general method for 3-azabicyclo[3.1.1]heptanes involves reducing spirocyclic oxetanyl nitriles. For the thia analog, this route can be modified by incorporating sulfur early in the synthesis.

Procedure :

  • Spirocycle Formation : Cyclobutane-derived 1,3-dicarboxylic acid derivatives undergo cyclization to form spirocyclic intermediates.

  • Nitrogen Introduction : Reaction with sodium azide followed by Staudinger reduction (using tri-n-butylphosphine) yields a lactam ester.

  • Sulfur Integration : Red-Al reduction of the lactam ester in the presence of a sulfur source (e.g., H₂S or thiols) introduces the thia group.

Challenges :

  • Red-Al must be carefully titrated to avoid over-reduction.

  • Yield for the lactam-to-pyrrolidine step is 40% over two steps.

Double Mannich Reaction

The double Mannich reaction of cyclobutanone with amines and sulfur-containing aldehydes offers a modular route. For example:

Cyclobutanone+CH3NH2+HSCH2CHOHClBicyclic Thia-Aza Product\text{Cyclobutanone} + \text{CH}3\text{NH}2 + \text{HSCH}_2\text{CHO} \xrightarrow{\text{HCl}} \text{Bicyclic Thia-Aza Product}

Conditions :

  • Acidic conditions (pH 3–4) and reflux in ethanol.

  • Yields range from 35–50%, depending on substituent steric effects.

Industrial-Scale Production Considerations

Catalytic Debinding and Purification

For multigram synthesis, catalytic debenzylation using Pd/C under hydrogen atmosphere is critical to remove protecting groups. Subsequent purification via fractional distillation or crystallization ensures high purity (>98%).

Scalability Data :

  • A 30-gram batch of a related intermediate achieved 89% yield after optimization.

  • Process mass intensity (PMI) for thia-aza bicyclic compounds averages 15–20, indicating moderate efficiency.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)ScalabilityLimitations
Rhodium CyclopropanationRh₂(OAc)₄, NBS, KSAc58ModerateHigh catalyst cost
Spirocyclic ReductionRed-Al, NaN₃40HighSensitive to moisture
Double Mannich ReactionCyclobutanone, HSCH₂CHO45LowLow regioselectivity

Mechanistic Insights

Cyclopropanation Mechanism

The rhodium-catalyzed reaction proceeds via a carbene intermediate, where the metal center coordinates to the diazo compound, facilitating cyclopropane ring formation. Sulfur incorporation occurs through a bimolecular nucleophilic substitution (SN₂) mechanism, with bromide displacement by thioacetate.

Red-Al Reduction Pathway

Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) selectively reduces lactam esters to pyrrolidines by hydride transfer to the carbonyl group, followed by protonation of the resulting alkoxide .

Q & A

Q. Basic Research Focus

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities >0.1% .
  • Elemental analysis : Validate C, H, N, S content against theoretical values.
  • Melting point determination : Compare with literature data (e.g., 112461-31-1 derivatives melt at 98–102°C) .

How can contradictions in reported synthetic yields be addressed?

Advanced Research Focus
Discrepancies arise from variations in starting material quality or reaction scaling. Mitigation strategies:

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .
  • In-line monitoring : FTIR or Raman spectroscopy to track reaction progress in real time.
  • Reproducibility checks : Cross-validate with independent labs using identical protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.